1-Bromo-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromine atom, a prop-2-yn-1-yloxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-3-hydroxy-5-(trifluoromethyl)benzene and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 1-bromo-3-hydroxy-5-(trifluoromethyl)benzene is reacted with propargyl bromide in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and safety.
Chemical Reactions Analysis
1-Bromo-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The prop-2-yn-1-yloxy group can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkanes.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.
Chemical Biology: It is used in the study of biochemical pathways and molecular interactions due to its ability to form covalent bonds with biological molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In coupling reactions, it participates as a substrate that forms new carbon-carbon bonds through the action of palladium catalysts. The molecular targets and pathways involved vary based on the reaction and the desired product.
Comparison with Similar Compounds
1-Bromo-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)-4-(trifluoromethyl)benzene: This compound has a fluorine atom instead of a hydrogen atom at the 3-position, which can influence its reactivity and applications.
1-Bromo-3-methyl-2-(prop-2-yn-1-yloxy)benzene:
The uniqueness of this compound lies in the combination of the bromine, prop-2-yn-1-yloxy, and trifluoromethyl groups, which confer distinct reactivity and versatility in various chemical transformations.
Properties
IUPAC Name |
1-bromo-3-prop-2-ynoxy-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O/c1-2-3-15-9-5-7(10(12,13)14)4-8(11)6-9/h1,4-6H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHAGXGNJHGKQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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